

Raucaffricine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Raucaffricine

Cat. No.: B206716

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CAS Number: 31282-07-2 Molecular Formula: $C_{27}H_{32}N_2O_8$

This technical guide provides an in-depth overview of **raucaffricine**, a significant indole alkaloid found in Rauwolfia species. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biochemical pathways, experimental protocols, and relevant quantitative data.

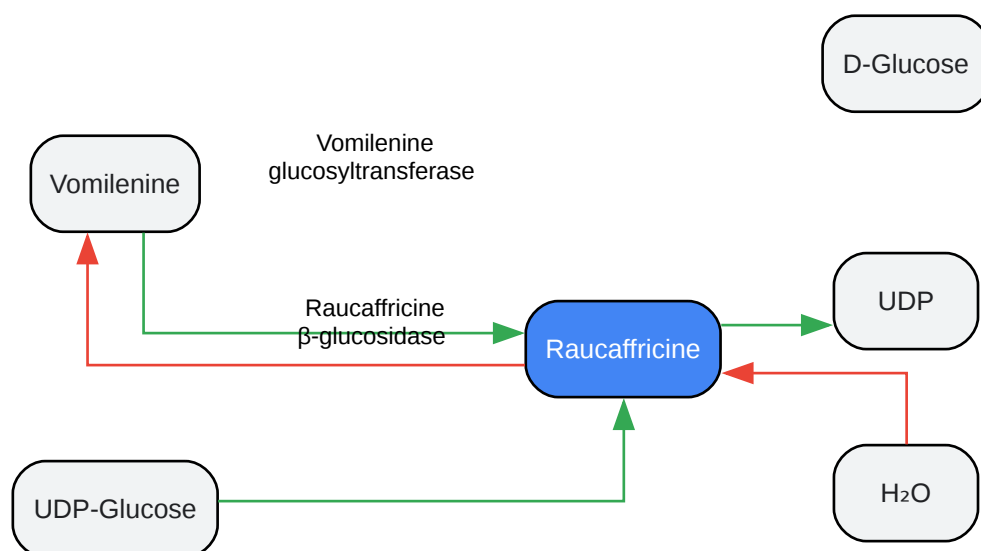
Biochemical Profile

Raucaffricine is a key intermediate in the biosynthesis of other pharmacologically important indole alkaloids. Its formation and hydrolysis are central to the metabolic network of these compounds within Rauwolfia serpentina cell cultures.

Property	Value	Reference
CAS Number	31282-07-2	[1] [2]
Molecular Formula	$C_{27}H_{32}N_2O_8$	[1]
Molecular Weight	512.56 g/mol	[2]
Appearance	Powder	[2]
Synonyms	Vomilenine β -D-glucopyranoside	[2]

Biosynthesis and Hydrolysis Signaling Pathway

Raucaffricine metabolism involves a straightforward enzymatic pathway, cycling between its glycosylated and aglycone forms.



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Raucaffricine Biosynthesis and Hydrolysis Pathway

Experimental Protocols

Isolation and Purification of Raucaffricine from Rauwolfia serpentina Cell Suspension Cultures

Raucaffricine can be isolated as the major indole alkaloid from Rauwolfia serpentina cell suspension cultures grown in an alkaloid production medium.[3]

Methodology: Rotation Locular Countercurrent Chromatography (RLCC) has been shown to be an effective method for the isolation of several grams of this glycoalkaloid.[3]

Purification of Raucaffricine β-glucosidase

This enzyme can be purified from the cell suspension cultures of Rauwolfia serpentina.[1]

Detailed Protocol: A five-step purification procedure has been reported to yield an approximately 1200-fold enriched glucosidase with a 0.9% yield.[1] The steps include:

- Anion exchange chromatography
- Chromatography on hydroxylapatite
- Gel filtration
- FPLC-chromatography on Mono Q
- FPLC-chromatography on Mono P

A shorter, three-step protocol can also be employed, resulting in a 340-fold enrichment with a 5% recovery.^[1] This protocol involves:

- DEAE sepharose chromatography
- TSK 55 S gel chromatography
- Purification on Mono Q

The purified enzyme has a molecular weight of approximately 61 kDa as determined by SDS-PAGE and is not glycosylated.^[1]

Raucaffricine β -glucosidase Activity Assay

The activity of **raucaffricine** β -glucosidase can be determined by monitoring the hydrolysis of **raucaffricine** to vomilenine and D-glucose.

General Assay Principle: A common method for assaying β -glucosidase activity involves the use of a synthetic substrate, such as p-nitrophenyl- β -D-glucopyranoside (pNPG). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

Reaction Mixture:

- Enzyme sample
- pNPG substrate
- Citrate buffer (pH 4.8)

Procedure:

- Incubate the reaction mixture at an optimal temperature (e.g., 40°C) for a defined period (e.g., 15 minutes).
- Stop the reaction by adding a solution such as 0.2 M Na₂CO₃.
- Measure the absorbance of the liberated p-nitrophenol at 410 nm.

Vomilenine Glucosyltransferase Activity Assay

The activity of vomilenine glucosyltransferase, which synthesizes **raucaffricine**, can be measured by monitoring the formation of **raucaffricine** from vomilenine and UDP-glucose.

General Assay Principle: Glycosyltransferase activity can be determined using colorimetric assays. One common method is a coupled-enzyme assay where the release of a nucleotide diphosphate (e.g., UDP) is coupled to a phosphatase, and the liberated inorganic phosphate is quantified.

Reaction Components:

- Enzyme extract containing vomilenine glucosyltransferase
- Vomilenine
- UDP-glucose
- Coupling phosphatase (e.g., ENTPD3/CD39L3)
- Reagents for phosphate detection

Procedure: The assay is based on the quantitative removal of inorganic phosphate from the UDP generated during the glycosyltransferase reaction, followed by colorimetric detection of the phosphate. This allows for the kinetic analysis of the enzyme.

Quantitative Analysis of Raucaffricine by HPLC

A sensitive and reproducible reversed-phase high-performance liquid chromatography (HPLC) method can be used for the simultaneous quantification of **raucaffricine** and other alkaloids in *Rauwolfia serpentina* extracts.

Chromatographic Conditions (Example):

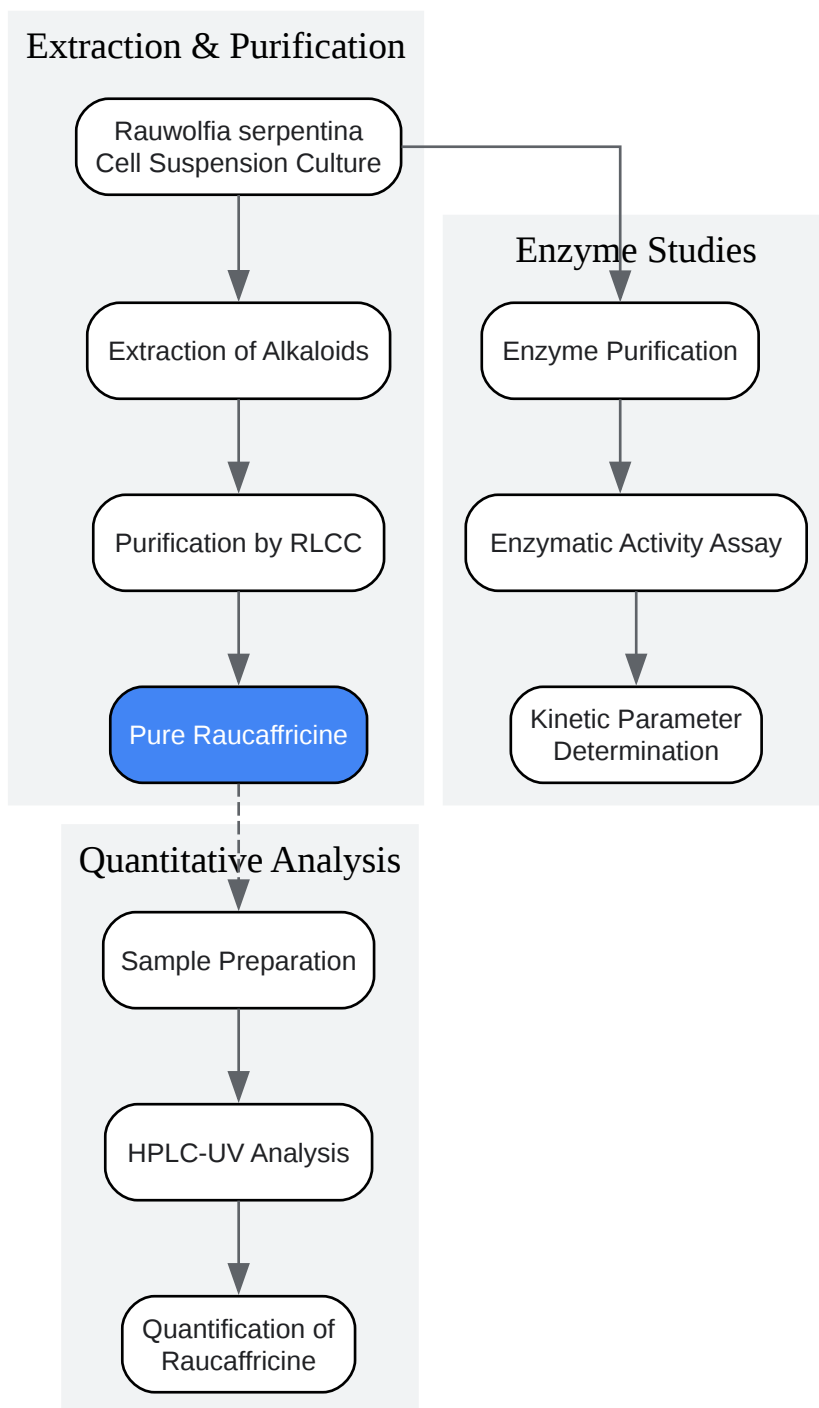
- Column: Reversed-phase C18
- Mobile Phase: A gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile.
- Flow Rate: 0.2 mL/min
- Detection: UV detector at a specified wavelength (e.g., 268 nm).

Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data

Parameter	Value	Reference
Raucaffricine β -glucosidase Molecular Weight	~61 kDa	[1]
Raucaffricine β -glucosidase Purification Fold (Method 1)	~1200-fold	[1]
Raucaffricine β -glucosidase Yield (Method 1)	0.9%	[1]
Raucaffricine β -glucosidase Purification Fold (Method 2)	~340-fold	[1]
Raucaffricine β -glucosidase Yield (Method 2)	5%	[1]
Total Indole Alkaloid Content (Extract 3 from <i>R. serpentina</i> K-27M tissue culture, containing ajmaline and raucaffricine)	29.0% of dry biomass	[4]

Experimental Workflow Diagram



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